molecular formula C33H41NO6 B8257881 Stachartin E

Stachartin E

Cat. No.: B8257881
M. Wt: 547.7 g/mol
InChI Key: ZWJSTYLVFXSIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachartin E (CAS 1978388-58-7) is a phenylspirodrimane-type sesquiterpenoid isolated from the tin mine tailings-associated fungus Stachybotrys chartarum . This natural product features a complex molecular structure with a spiro heterocyclic system, characterized by the molecular formula C₃₃H₄₁NO₆ and a molecular weight of 547.68 g/mol . It is supplied as a powder with a high purity of >95% to 98%, and is soluble in common organic solvents such as DMSO, chloroform, and ethyl acetate . This compound is documented to exhibit significant anti-inflammatory activity in biological research. Studies have shown that it inhibits LPS-induced nitric oxide (NO) production in RAW264.7 macrophage cells, suggesting a potential mechanism of action involving the modulation of inflammatory pathways . As a member of the phenylspirodrimane class, it serves as a valuable chemical tool for chemotaxonomic studies and research into fungal secondary metabolites . All products are intended for Research Use Only (RUO) and are not approved for human consumption, diagnostic, therapeutic, or veterinary use. Researchers should handle this product with care and in accordance with their institution's safety protocols.

Properties

IUPAC Name

methyl 2-(3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41NO6/c1-19-11-12-26-31(2,3)27(36)13-14-32(26,4)33(19)17-22-25(35)16-21-23(28(22)40-33)18-34(29(21)37)24(30(38)39-5)15-20-9-7-6-8-10-20/h6-10,16,19,24,26-27,35-36H,11-15,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSTYLVFXSIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate involves multiple steps, including the formation of the spirocyclic structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stachartin E shares structural and biosynthetic origins with other phenylspirodrimanes from Stachybotrys species. Below is a comparative analysis of its molecular features, bioactivities, and sources relative to key analogues:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Molecular Formula Molecular Weight Source Key Structural Features Bioactivity Notes
This compound C₃₃H₄₁NO₆ 547 Soil (Yunnan, China) Ketone carbonyl, methyl ester, spirofuran core Inhibits NO production in macrophages
Stachartin C C₃₂H₃₉NO₆ 533 Soil (Yunnan, China) Amino acid (valine) conjugate, lactone ring Enhanced cellular uptake due to polar groups
Stachartin B C₃₂H₃₉NO₆ 533 Marine sponge (Niphates recondita) Lactone ring, hydroxyl substituent at C-3 Structurally identical to stachybotrylactone B
Stachybonoid F C₂₈H₃₉NO₆ 485 Mangrove soil (Guangdong, China) Reduced drimane core, esterified side chain Moderate cytotoxicity against HL-60 cells
Stachybotrylactam C₃₂H₃₉NO₆ 533 Coral reef (Guangxi, China) Lactam ring, farnesyl-diphosphate-derived chain Anti-inflammatory activity (IC₅₀ ~10 μM)
Chartarlactam B C₂₅H₃₃NO₆ 445 Soil (Himalayas, India) Pentanoate ester, spirofuran core Weak antifungal activity

Key Findings from Comparative Studies

Structural Diversity :

  • This compound lacks the lactone or lactam rings present in Stachartin B and stachybotrylactam, respectively, but retains the spirofuran core common to all phenylspirodrimanes .
  • The methyl ester group in this compound differentiates it from Stachartin C, which is conjugated with valine, enhancing solubility and bioavailability .

Bioactivity Trends: Compounds with lactone/lactam rings (e.g., Stachartin B, stachybotrylactam) exhibit stronger anti-inflammatory and antimicrobial activities compared to esterified derivatives like this compound . Amino acid-conjugated derivatives (e.g., Stachartin C) show improved cellular uptake but reduced potency in NO inhibition assays .

Source-Specific Variations: Soil-derived compounds (this compound, Stachartin C) often feature non-polar substituents (e.g., methyl esters), while marine-derived analogues (e.g., Stachartin B) contain hydroxyl or lactone groups, reflecting adaptation to different ecological niches .

Biosynthetic Pathways :

  • This compound is hypothesized to arise from farnesyl diphosphate and ocellatinic acid intermediates, undergoing epoxidation, cyclization, and acetylation steps . This pathway contrasts with marine-derived analogues, which incorporate polyketide synthase (PKS) modules for lactone formation .

Research Implications and Limitations

  • Potential Applications: this compound’s moderate bioactivity suggests utility as a lead compound for anti-inflammatory drug development, though structural optimization (e.g., introducing polar groups) is needed to enhance efficacy .
  • Limitations : Quantitative bioactivity data (e.g., IC₅₀ values) for this compound remain scarce compared to well-studied analogues like stachybotrylactam. Further mechanistic studies are required to elucidate its molecular targets .

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